3-Chloro-1-methylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAHAOCNSXWPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595489 | |
| Record name | 3-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104415-92-1 | |
| Record name | 3-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1 Methylnaphthalene
Transformations Involving the Chlorine Moiety
The chlorine atom at the C-3 position of the naphthalene (B1677914) core is the primary site for several important chemical reactions. Its electron-withdrawing nature and its ability to act as a leaving group are central to the reactivity profile of the molecule.
Reductive dechlorination is a chemical process that involves the cleavage of the carbon-chlorine (C-Cl) bond and its replacement with a carbon-hydrogen (C-H) bond, facilitated by a reducing agent. wikipedia.org This transformation is a significant reaction pathway for chlorinated aromatic compounds, converting them into their non-chlorinated parent arenes. For 3-Chloro-1-methylnaphthalene, this process yields 1-methylnaphthalene (B46632). Various catalytic systems have been developed to achieve this, often employing transition metals and a hydrogen source. scholaris.ca
Catalytic hydrogenation is a widely used method for reductive dechlorination. tcichemicals.com In this process, this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Precious metals, particularly palladium supported on carbon (Pd/C), are highly effective for this transformation.
The mechanism involves the following key steps:
Adsorption: Both hydrogen gas and the substrate, this compound, are adsorbed onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
C-Cl Bond Cleavage: The adsorbed this compound interacts with the activated hydrogen on the catalyst surface. The carbon-chlorine bond is broken, and a new carbon-hydrogen bond is formed.
Desorption: The final product, 1-methylnaphthalene, and hydrogen chloride (HCl) are desorbed from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The efficiency of catalytic hydrogenation can be influenced by reaction conditions such as temperature, pressure, solvent, and the nature of the catalyst. researchgate.net
The specific pathway through which the C-Cl bond is cleaved during catalytic hydrogenation is known as hydrogenolysis. This term refers to the cleavage of a single bond by the addition of hydrogen. In the context of this compound, hydrogenolysis specifically targets the C-Cl bond without affecting the aromatic naphthalene ring system.
The pathway can be summarized as: Ar-Cl + H₂ (Catalyst) → Ar-H + HCl
This selective cleavage is a key feature of catalysts like Pd/C, which can facilitate the breaking of the carbon-halogen bond under conditions mild enough to avoid saturation of the aromatic rings. The process is crucial for synthesizing the parent hydrocarbon, 1-methylnaphthalene, from its chlorinated derivative.
The chlorine atom in this compound enables its participation in various cross-coupling reactions, which are powerful tools in organic synthesis for forming new carbon-carbon bonds. These reactions typically involve a metal catalyst, most commonly palladium or copper, to couple the aryl chloride with another organic molecule.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. fishersci.co.uklibretexts.org For this compound, this reaction allows for the formation of 3-aryl-1-methylnaphthalenes by coupling with various arylboronic acids.
The reaction is typically performed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The catalytic cycle involves three main steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with this compound, cleaving the C-Cl bond and forming an organopalladium(II) complex.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid activated by the base) transfers its organic group to the palladium(II) complex, displacing the chloride.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Below is a table summarizing the components of a typical Suzuki-Miyaura coupling involving this compound.
| Component | Example | Role |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic Acid | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ | Facilitates the coupling |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Toluene, DMF | Dissolves reactants |
| Product | 3-Phenyl-1-methylnaphthalene | C-C coupled biaryl |
The Ullmann reaction is a classic method for synthesizing biaryl compounds through the copper-catalyzed coupling of aryl halides. organic-chemistry.org This reaction can be used for the self-coupling of this compound to produce a symmetrical biaryl, or for coupling with other aryl halides. The traditional Ullmann reaction requires high temperatures (often over 200°C) and a stoichiometric amount of copper powder. organic-chemistry.org
The proposed mechanism generally involves the formation of an organocopper intermediate. organic-chemistry.org For on-surface synthesis, the mechanism proceeds through: acs.org
Adsorption and Dehalogenation: The aryl halide adsorbs onto the copper surface, followed by the cleavage of the C-Cl bond to form a surface-stabilized naphthyl radical.
Coupling: Two of these radicals then couple on the surface to form the C-C bond of the biaryl product.
Modern modifications of the Ullmann reaction, often called Ullmann-type reactions, utilize catalytic amounts of copper salts with ligands, allowing for milder reaction conditions. rug.nlmdpi.com These reactions proceed through a catalytic cycle that is believed to involve Cu(I) and Cu(III) intermediates. organic-chemistry.org
The table below outlines the general components for an Ullmann coupling reaction.
| Component | Example | Role |
| Aryl Halide | This compound | Reactant |
| Catalyst/Promoter | Copper (Cu) powder, Cu(I) salts | Catalyzes C-C bond formation |
| Solvent | DMF, Pyridine | High-boiling solvent |
| Base (optional) | K₂CO₃, K₃PO₄ | Used in some modified procedures |
| Product (Self-coupling) | 3,3'-Bis(1-methylnaphthalene) | Symmetrical biaryl |
Suzuki-Miyaura Coupling Investigations
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound are fundamental to its role as a synthetic intermediate. The chlorine atom on the naphthalene ring can be replaced by various nucleophiles, enabling the formation of a diverse range of derivatives.
Research into the kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines provides insight into the reactivity of the chloromethyl group, a related functionality. acs.org While direct studies on this compound are less common, the principles of nucleophilic aromatic substitution (SNAr) are applicable. The rate of these reactions is significantly influenced by the electronic nature of the aromatic system. msu.edu For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. msu.edu In the case of this compound, the chloro and methyl substituents have modest electronic effects, making harsh reaction conditions, such as high temperatures, often necessary for substitution to proceed.
For instance, the Dow process for producing phenol (B47542) from chlorobenzene (B131634) requires high temperatures (above 350 °C) and a strong base. msu.edu Similar conditions would likely be required for the direct substitution of the chlorine atom in this compound by nucleophiles like hydroxide (B78521) or alkoxides. The presence of the methyl group at the 1-position may exert some steric hindrance, potentially influencing the regioselectivity of the attack.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a milder alternative for functionalization. In these palladium-catalyzed reactions, the chlorine atom can be substituted with aryl groups from boronic acids, leading to the formation of 3-aryl-1-methylnaphthalenes.
Nucleophilic Dearomatization via Organometallic Intermediates (e.g., η³-Benzylpalladium)
A notable transformation of chloro-substituted naphthalenes involves nucleophilic dearomatization, a process that disrupts the aromaticity of the naphthalene ring to form carbocyclic structures. This can be achieved through the formation of organometallic intermediates, such as η³-benzylpalladium complexes. acs.orgnih.govcncb.ac.cnacs.orgdntb.gov.ua
This strategy has been successfully applied to chloromethyl naphthalene derivatives. acs.orgnih.govcncb.ac.cnacs.org The reaction proceeds via the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond, forming a palladium(II) intermediate. This intermediate can then rearrange to an η³-benzylpalladium complex, activating the aromatic system toward nucleophilic attack. acs.orgnih.govcncb.ac.cnacs.org
The intermolecular nucleophilic dearomatization of various chloromethyl naphthalene derivatives with nucleophiles like diethyl malonate has been shown to produce ortho- or para-substituted carbocycles in good to excellent yields under mild conditions. acs.org For example, substrates with substituents on the naphthalene ring, such as a methyl group or a bromine atom, undergo this reaction smoothly. acs.org However, the position of substituents can influence the reaction's efficiency. A methyl group at the meta-position of the naphthalene ring was found to be challenging, resulting in a lower yield of the desired dearomatized product and a significant amount of a benzylation byproduct, likely due to steric hindrance. acs.org
It is important to note that these studies have primarily focused on chloromethyl naphthalenes rather than directly on this compound. However, the principles of forming an η³-allylic palladium complex from a less reactive C-Cl bond on the aromatic ring could potentially be extended, although it would likely require more forcing conditions.
Reactions of the Methyl Group
The methyl group of this compound can undergo oxidative transformations to yield carboxylic acid derivatives. This is a common reaction for methyl-substituted aromatic compounds.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium, can effectively convert the methyl group into a carboxylic acid group. This reaction typically proceeds with high yield (>80%) when conducted at elevated temperatures (e.g., 100°C) for several hours. The resulting product is 3-chloro-1-naphthoic acid.
The oxidation of methylnaphthalenes can also be achieved through biological pathways. For instance, certain bacteria can oxidize 2-methylnaphthalene (B46627) to 2-naphthoic acid. uni-tuebingen.deresearchgate.net While not a direct example with the chloro-substituted analog, it highlights the susceptibility of the methyl group to oxidation. In some microbial degradation pathways, the methyl group is hydroxylated to form a hydroxymethyl derivative, which is then further oxidized to a naphthoic acid. ethz.ch
The table below summarizes the oxidative transformation of the methyl group in this compound.
| Reactant | Oxidizing Agent | Product | Conditions | Yield |
| This compound | KMnO₄, H₂SO₄ | 3-Chloro-1-naphthoic acid | 100°C, 12h | >80% |
Thermal Decomposition Pathways
When subjected to high temperatures, this compound undergoes thermal decomposition. At temperatures exceeding 300°C, the primary decomposition pathways include dechlorination and ring-opening reactions. These processes lead to the formation of various products, including chlorobenzene and other polycyclic aromatic hydrocarbons (PAHs). The decomposition of chlorinated naphthalenes can also release toxic fumes, such as hydrogen chloride gas. nih.gov Safety data for the related compound 1-(chloromethyl)naphthalene (B51744) indicates that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. fishersci.com
Photochemical Reactivity and Mechanisms
The photochemical reactivity of chlorinated naphthalenes is of significant environmental interest, as phototransformation is a key pathway for their degradation in the atmosphere. researchgate.net When adsorbed on atmospheric particulate matter, these compounds can undergo various photochemical reactions upon irradiation.
Studies on the phototransformation of polychlorinated naphthalenes (PCNs) on silica (B1680970) gel, which serves as a model for atmospheric mineral particles, have shown that these compounds can be degraded under simulated solar radiation. researchgate.net The reactions are often complex and can involve several pathways, including:
Reductive dechlorination: The cleavage of the carbon-chlorine bond, leading to the removal of the chlorine atom.
Hydroxylation: The introduction of hydroxyl groups onto the naphthalene ring.
Oxidation: Further oxidation of the aromatic system.
Decarboxylation and ring opening: The breakdown of the naphthalene ring structure. researchgate.net
The presence of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•), can accelerate the photochemical reactions. researchgate.net Environmental factors like the presence of water, nitrate (B79036) ions (NO₃⁻), and fulvic acid can also promote the phototransformation, while certain metal ions like Cu²⁺ may have an inhibitory effect. researchgate.net
Photoconversion in Aqueous Media
The transformation of halogenated aromatic compounds in aquatic environments under the influence of light, known as photoconversion, is a critical process determining their environmental fate. For this compound, this process involves complex photochemical reactions, significantly influenced by the surrounding aqueous medium.
The photoconversion of chlorinated naphthalenes in water is significantly mediated by reactive oxygen species (ROS). nih.govresearchgate.net These highly reactive chemical species are often generated during the photolysis of the parent compound or from other photosensitive substances present in the water. iwaponline.com The principal ROS implicated in the degradation of chlorinated aromatics include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and the superoxide anion radical (O₂•⁻). nih.govresearchgate.net
The rate and pathway of this compound's photoconversion are highly sensitive to the presence of other chemical constituents commonly found in natural water bodies. These components can either accelerate or inhibit the degradation process through various mechanisms, such as generating additional ROS or acting as quenchers. Studies on analogous compounds like 1-chloronaphthalene (B1664548) provide significant insight into these effects. researchgate.netiwaponline.com
Inorganic ions, for example, play a dual role. Nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions are known to be photosensitizers that, upon absorbing UV light, can generate hydroxyl radicals, thereby accelerating the indirect photooxidation of the chlorinated naphthalene. iwaponline.com Similarly, iron species such as Fe³⁺ and Fe²⁺ can enhance the production of •OH through Fenton-like reactions, which also promotes the degradation process. iwaponline.com
Conversely, some components can hinder photoconversion. High concentrations of dissolved organic matter (DOM), like humic and fulvic acids, can absorb a significant portion of the incident light, creating a screening effect that reduces the light available for the direct photolysis of the target compound. researchgate.net However, DOM can also act as a photosensitizer, producing ROS and excited triplet states (³DOM*) that contribute to indirect photolysis. nih.govresearchgate.net The net effect depends on the concentration and nature of the DOM, as well as water chemistry. researchgate.net The presence of certain metal ions, like Cu²⁺, has been observed to have an inhibitory effect on the photoconversion of 1-chloronaphthalene. researchgate.net
The table below summarizes the observed effects of various environmental components on the photoconversion of closely related chlorinated naphthalenes, which are indicative of the potential effects on this compound.
| Component | Observed Effect on Photoconversion | Probable Mechanism | Reference |
| Nitrate (NO₃⁻) | Promotion | Generation of hydroxyl radicals (•OH) | researchgate.netiwaponline.com |
| Nitrite (NO₂⁻) | Promotion | Generation of hydroxyl radicals (•OH) | iwaponline.com |
| Iron (Fe³⁺/Fe²⁺) | Promotion | Generation of hydroxyl radicals (•OH) via Fenton/photo-Fenton reactions | iwaponline.com |
| Fulvic Acid | Promotion | Acts as a photosensitizer, generating ROS | researchgate.net |
| Water (H₂O) | Promotion | Participates in hydroxylation reactions | researchgate.net |
| Copper (Cu²⁺) | Inhibition | Quenching of excited states or interaction with reactive intermediates | researchgate.net |
Role of Reactive Oxygen Species (ROS)
Gas-Phase Reaction Mechanisms (e.g., with OH Radicals)
In the atmosphere, the primary degradation pathway for most volatile and semi-volatile organic compounds, including halogenated aromatics, is through oxidation by photochemically generated radicals. rsc.org The hydroxyl radical (•OH) is the most significant of these atmospheric oxidants due to its high reactivity and constant presence in the troposphere. rsc.orgnist.gov The atmospheric lifetime of compounds like this compound is largely determined by the rate of its reaction with •OH radicals. ca.govcdc.gov
The gas-phase reaction of OH radicals with this compound is expected to proceed via two main pathways, based on studies of related molecules like naphthalene, methylnaphthalenes, and chlorobenzene:
H-atom Abstraction: The OH radical can abstract a hydrogen atom from the methyl group attached to the naphthalene ring. acs.org This is a common reaction pathway for alkyl-substituted aromatic hydrocarbons. acs.org This abstraction forms a resonance-stabilized naphthylmethyl radical and a water molecule. In the presence of atmospheric oxygen, this radical is rapidly converted to a peroxyl radical, which can then undergo further reactions to form oxygenated products such as 1-naphthaldehyde (B104281) and 1-naphthoic acid. nih.govscirp.org
OH Radical Addition: The OH radical can add to the aromatic ring system. rsc.orgnih.gov This is a characteristic reaction for aromatic compounds. The addition occurs at various positions on the ring, forming an OH-adduct (a hydroxycyclohexadienyl-type radical). For chlorobenzene, it has been shown that this addition proceeds indirectly via a pre-reaction complex. rsc.org The presence of the chlorine atom and the methyl group on the naphthalene ring influences the position of the OH attack. The resulting adduct can then react with molecular oxygen (O₂) to form chlorinated and methylated hydroxynaphthalenes or undergo ring-opening to yield various smaller, oxygenated products. nih.gov
Advanced Spectroscopic and Structural Characterization of 3 Chloro 1 Methylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy provides invaluable information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 3-Chloro-1-methylnaphthalene, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing chloro group, as well as the anisotropic effects of the naphthalene (B1677914) ring system.
A representative ¹H NMR spectrum would show the methyl protons as a singlet, typically in the range of δ 2.5-2.7 ppm. The aromatic protons would appear as a series of multiplets in the downfield region, generally between δ 7.3 and 8.2 ppm. The specific coupling patterns and chemical shifts of these aromatic protons allow for the unambiguous assignment of each proton on the naphthalene rings. For instance, a proton ortho to the chlorine atom would experience a different electronic environment compared to one adjacent to the methyl group.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons (CH₃) | ~2.61 | Singlet (s) |
| Aromatic Protons | ~7.47-8.32 | Multiplet (m) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would display signals for the methyl carbon, the ten aromatic carbons of the naphthalene ring, with their chemical shifts being influenced by the attached substituents. The carbon bearing the methyl group will appear at a characteristic chemical shift, as will the carbon directly bonded to the chlorine atom. The remaining aromatic carbons will resonate at various positions depending on their proximity to the substituents and their position within the fused ring system.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Methyl Carbon (CH₃) | ~20.3 |
| C1 | ~137.3 |
| C2 | ~124.0 |
| C3 | ~134.2 |
| C4 | ~125.0 |
| C4a | ~129.7 |
| C5 | ~126.1 |
| C6 | ~126.4 |
| C7 | ~127.2 |
| C8 | ~127.5 |
| C8a | ~133.7 |
Note: The assignments are based on predictive models and data from similar structures; experimental verification is crucial.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is instrumental in confirming the purity of a this compound sample and providing initial structural confirmation. The gas chromatogram will show a single peak if the sample is pure, and the corresponding mass spectrum will display the molecular ion peak (M⁺). For this compound (C₁₁H₉Cl), the molecular ion peak would appear at m/z 176, with a characteristic isotopic pattern due to the presence of the chlorine-37 isotope (approximately one-third the intensity of the chlorine-35 peak). uu.nl Fragmentation patterns, such as the loss of a methyl group ([M-CH₃]⁺) or a chlorine atom ([M-Cl]⁺), further support the structural identification.
Tandem Mass Spectrometry (GC-MS/MS) for Trace Analysis
Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of specific compounds in complex matrices. This technique is particularly valuable for trace analysis of chlorinated naphthalenes in environmental samples. rsc.orgfrontiersin.orgrsc.orgchrom-china.com In a GC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 176) is selected and then fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for unambiguous identification and quantification at very low concentrations. rsc.orglcms.cz For instance, the transition from the molecular ion to a specific fragment ion can be monitored to selectively detect this compound. rsc.org
Vibrational Spectroscopy
The infrared spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the naphthalene ring would appear in the 1400-1600 cm⁻¹ region. sphinxsai.com The C-Cl stretching vibration would give a characteristic band in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with experimental IR and Raman spectra for a more detailed structural assignment. sphinxsai.comconicet.gov.arnanobioletters.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure, bond strengths, and the types of atoms present. For this compound, the IR spectrum is dominated by vibrations associated with the naphthalene core, the methyl group, and the carbon-chlorine bond.
The key vibrational modes expected for this molecule include:
Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl (CH₃) group gives rise to symmetric and asymmetric stretching vibrations, generally found between 2970 cm⁻¹ and 2870 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the naphthalene ring system produces a series of characteristic bands in the 1650-1400 cm⁻¹ range. sphinxsai.com
CH₃ Bending: The scissoring and asymmetric bending vibrations of the methyl group are expected in the 1470-1430 cm⁻¹ and 1390-1370 cm⁻¹ regions, respectively. nanobioletters.com
In-Plane and Out-of-Plane C-H Bending: These vibrations for the aromatic ring occur over a wide range in the fingerprint region (below 1300 cm⁻¹).
Theoretical calculations using methods like Density Functional Theory (DFT) are instrumental in assigning these vibrational frequencies with high accuracy. researchgate.netsphinxsai.commdpi.com
Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2970 - 2870 | Medium |
| Aromatic C=C Stretch | 1650 - 1400 | Medium-Strong |
| CH₃ Bending | 1470 - 1370 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Raman Spectroscopy
Raman spectroscopy provides information complementary to IR spectroscopy. While IR absorption depends on a change in the molecule's dipole moment, Raman scattering depends on a change in its polarizability. For centrosymmetric or highly symmetric molecules, certain vibrations may be active in only one of the two techniques.
In this compound, key features in the Raman spectrum would include:
Symmetric Ring Breathing Modes: The symmetric expansion and contraction of the naphthalene rings often produce very strong and characteristic Raman signals.
C-H and C=C Stretching: These modes are also Raman active and appear in similar regions as in the IR spectrum, though their relative intensities may differ significantly. researchgate.net
C-Cl Stretching: The C-Cl bond vibration is also observable in the Raman spectrum.
Raman spectroscopy is particularly useful for studying molecules in aqueous solutions, where water's strong IR absorption can obscure signals. spectroscopyonline.com Computational methods can also predict Raman intensities, aiding in the complete vibrational analysis. nih.gov
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic Ring Breathing | 1400 - 1300 | Strong |
| Aromatic C=C Stretch | 1650 - 1550 | Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C-Cl Stretch | 800 - 600 | Medium |
Electronic Spectroscopy
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions). The naphthalene ring system is a strong chromophore, giving rise to characteristic absorption bands in the ultraviolet region.
The spectrum of naphthalene itself shows intense absorption bands below 320 nm. The introduction of substituents like a methyl group (-CH₃) and a chlorine atom (-Cl) can cause shifts in the absorption maxima (λ_max) and changes in their intensities.
The methyl group is a weak auxochrome that typically causes a small bathochromic shift (a shift to longer wavelengths) due to hyperconjugation. acs.org
The chlorine atom, with its lone pairs of electrons, can also interact with the π-system of the naphthalene ring, typically leading to a bathochromic shift and an increase in absorption intensity (hyperchromic effect). docbrown.info
Therefore, the UV-Vis spectrum of this compound is expected to show absorption bands at slightly longer wavelengths compared to unsubstituted naphthalene. researchgate.netmsu.edu
Table 3: Predicted UV-Visible Absorption Maxima (λ_max) for this compound
| Transition | Predicted λ_max Range (nm) | Solvent Effects |
|---|---|---|
| π → π* | 220 - 250 | Minor shifts with solvent polarity |
| π → π* | 270 - 290 | Minor shifts with solvent polarity |
| π → π* (weaker bands) | 300 - 330 | Can show more pronounced fine structure in non-polar solvents |
High-Resolution Structural Determination
X-ray Crystallography for Solid-State Structure
The planarity of the naphthalene ring system.
The precise bond lengths of C-C (aromatic), C-C (methyl-aromatic), C-H, and C-Cl bonds.
The bond angles within the ring and involving the substituents.
Intermolecular interactions, such as π-stacking between naphthalene rings and potential weak hydrogen bonds, which govern the crystal packing.
For example, studies on other substituted naphthalenes have provided detailed structural parameters that would be comparable. rsc.orgsoton.ac.uk
Table 4: Expected Solid-State Structural Parameters from X-ray Crystallography
| Parameter | Expected Value |
|---|---|
| C-C Bond Length (aromatic) | ~1.36 - 1.42 Å |
| C-Cl Bond Length | ~1.74 Å |
| C(aromatic)-C(methyl) Bond Length | ~1.51 Å |
| Naphthalene Ring | Largely planar |
| Crystal Packing | Likely dominated by van der Waals forces and π-stacking |
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Gas-Phase Conformation
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for determining the high-resolution rotational spectrum of a molecule in the gas phase. acs.orghmc.edu From this spectrum, highly accurate rotational constants (A, B, C) can be extracted. These constants are directly related to the molecule's moments of inertia and thus provide its precise gas-phase geometry, free from the intermolecular forces present in a crystal. uva.esuva.esspectroscopyonline.com
For this compound, CP-FTMW would be the ideal method to:
Unambiguously confirm the molecular structure.
Determine the precise bond lengths and angles to a higher degree of precision than crystallography.
Investigate the conformational preference and rotational barrier of the methyl group.
Measure the molecule's electric dipole moment components, providing insight into its charge distribution.
The technique is sensitive enough to distinguish between different isotopic species (e.g., those containing ³⁵Cl vs. ³⁷Cl), allowing for the determination of atomic positions through isotopic substitution. uva.esuva.esresearchgate.net
Table 5: Molecular Parameters Determinable by CP-FTMW Spectroscopy
| Parameter | Description |
|---|---|
| Rotational Constants (A, B, C) | Relate to the moments of inertia about the principal axes. |
| Centrifugal Distortion Constants | Account for the non-rigidity of the molecule as it rotates. |
| Nuclear Quadrupole Coupling Constants | Provide information about the electronic environment of quadrupolar nuclei like Cl. |
| Dipole Moment Components (μ_a, μ_b, μ_c) | Quantify the charge distribution along the principal axes. |
| Gas-Phase Structure (r_s, r_₀) | Highly accurate bond lengths and angles derived from the rotational constants. |
Computational Chemistry and Theoretical Modeling of 3 Chloro 1 Methylnaphthalene
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It is particularly effective for exploring the ground-state properties and reactivity of aromatic systems like 3-Chloro-1-methylnaphthalene.
DFT calculations are instrumental in predicting the outcome of chemical reactions. While specific studies on the regioselectivity of this compound are not extensively documented, research on related compounds like 1-(chloromethyl)naphthalene (B51744) provides a strong model for understanding these principles. For instance, in palladium-catalyzed dearomatization reactions, the choice of phosphine (B1218219) ligand has been shown to control whether a reaction occurs at the ortho- or para-position of the naphthalene (B1677914) ring. rsc.orgresearchgate.net
A DFT study on the reaction of 1-(chloromethyl)naphthalene with phenylacetonitrile (B145931) elucidated the origin of this ligand-controlled regioselectivity. rsc.org The calculations revealed that:
With a bulky ligand (tBuPPh2), the transition state leading to the para-substituted product is energetically favored by 2.6 kcal/mol over the ortho pathway due to steric repulsion between the ligand and the reactant. rsc.org
Conversely, with a smaller ligand (Me2PPh), the transition state for the ortho-substituted product is more stable by 2.9 kcal/mol, an effect attributed to favorable π–π stacking interactions between the phenylacetonitrile and the naphthalene ring system. rsc.org
These findings demonstrate how DFT can quantify the subtle energetic differences that govern reaction outcomes, providing a predictive framework for synthesis. Analysis of the dual descriptor within conceptual DFT is another powerful tool used to analyze and predict the regioselectivity of cycloaddition reactions. nih.gov
Table 1: Calculated Energy Barriers for Ligand-Controlled Regioselectivity in a Model Naphthalene Reaction Data based on a study of 1-(chloromethyl)naphthalene. rsc.org
| Ligand | Pathway | Relative Energy of Transition State (kcal/mol) | Favored Product |
| tBuPPh₂ (bulky) | para-substitution | 7.8 | para |
| ortho-substitution | 10.4 | ||
| Me₂PPh (small) | para-substitution | 10.2 | ortho |
| ortho-substitution | 7.3 |
DFT calculations are widely used to predict various spectroscopic parameters with high accuracy. For halogenated naphthalenes, theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are particularly valuable for structural confirmation. Studies have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., cc-pVTZ), can predict ¹³C chemical shifts to a good degree of accuracy. acs.org
For the parent molecule, naphthalene, the ¹³C NMR spectrum shows peaks at 133.6 ppm (bridgehead carbons 4a, 8a), 128.6 ppm (α-carbons 1, 4, 5, 8), and 125.9 ppm (β-carbons 2, 3, 6, 7). samipubco.com The introduction of substituents like chlorine and a methyl group at the C3 and C1 positions, respectively, would alter this pattern due to inductive and mesomeric effects. High-resolution microwave spectroscopy combined with computational analysis has been used to determine the precise structure of 1-chloronaphthalene (B1664548), showing how the chlorine atom distorts the nearby C-C bonds and angles compared to unsubstituted naphthalene. uva.es DFT calculations can model these geometric changes and their consequent effects on shielding tensors to predict the final NMR spectrum. acs.org
Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Furan (B31954) This table illustrates the accuracy of DFT for predicting NMR spectra in a related heterocyclic aromatic system. acs.org
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP) | Difference (ppm) |
| C1,4 | 142.7 | 148.6 | +5.9 |
| C2,3 | 109.5 | 114.2 | +4.7 |
The electronic properties and reactivity of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals. researchgate.net
For naphthalene derivatives, the HOMO is typically a π-orbital delocalized across the ring system, while the LUMO is a π*-orbital. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), and the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netrsc.org
In studies of naphthalene-based chromophores, the distribution of electron density in the FMOs was calculated using DFT. rsc.org For instance, in one such system, the naphthalene core contributed over 90% of the electron density to the HOMO, signifying its role as the primary electron donor. rsc.org For this compound, the electron-withdrawing chlorine atom and electron-donating methyl group would modulate the energy and localization of these orbitals, influencing its reactivity in electrophilic or nucleophilic attacks.
Prediction of Spectroscopic Parameters and Molecular Properties
Ab Initio Molecular Orbital Calculations
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters, often at a higher computational cost than DFT but providing a rigorous benchmark. These methods are particularly useful for mapping complex reaction pathways and characterizing transient species.
A potential energy surface (PES) is a multidimensional map of a system's energy as a function of its atomic coordinates. samipubco.com Mapping the PES is crucial for understanding reaction mechanisms, identifying stable intermediates, and locating transition states. Highly correlated ab initio calculations have been used to map the PES for reactions of atoms with hydrocarbons. researchgate.net
While a full PES for this compound is not available, studies on the naphthalene radical cation and its isomers provide a template for such investigations. aip.orgmdpi.com Using DFT and ab initio methods, researchers have identified numerous stable isomers and the energy barriers connecting them. aip.orgmdpi.com For example, the isomerization and dissociation pathways of the naphthalene molecular ion were mapped, revealing a complex network of reactions involving ring rearrangements and C-C bond breaking. aip.org A similar approach for this compound would explore pathways like chlorine or methyl group migration, ring-opening, or fragmentation, providing a complete picture of its chemical behavior under energetic conditions.
A transition state is the specific molecular configuration at the highest point of energy along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. wikipedia.org Locating and characterizing these structures is a primary goal of theoretical reaction dynamics. Ab initio methods are employed to find these first-order saddle points on the potential energy surface. researchgate.netwikipedia.org
For example, ab initio calculations on the reaction of a chlorine atom with allene (B1206475) were used to compute the geometries and energies of eight different transition state structures. researchgate.net These calculations showed that chlorine addition is a barrierless process, while hydrogen abstraction involves a significant energy barrier of 15 kJ/mol. researchgate.net For a reaction involving this compound, such as further electrophilic substitution, ab initio calculations could precisely determine the structure of the Wheland intermediate (the transition state), including bond lengths and angles. This would clarify how the existing chloro and methyl substituents stabilize or destabilize the transition state at different positions on the naphthalene ring, thereby explaining the observed regioselectivity. uva.es
Mapping of Potential Energy Surfaces
Kinetic Modeling and Rate Constant Determination
The formation and degradation of chlorinated naphthalenes in various environments, particularly in high-temperature industrial processes, are governed by complex reaction kinetics. Theoretical kinetics provides a powerful means to elucidate these reaction mechanisms and to determine rate constants that are often difficult to measure experimentally.
Canonical Variational Transition-State Theory (CVT)
Canonical Variational Transition-State Theory (CVT) is a robust method for calculating rate constants for chemical reactions in the gas phase. iupac.org It improves upon conventional transition-state theory by variationally optimizing the position of the dividing surface between reactants and products along the reaction coordinate to minimize the calculated rate constant at a given temperature. iupac.orgscispace.com
In the context of chlorinated naphthalenes, CVT has been instrumental in studying their formation from precursors like chlorophenols. mdpi.comnih.govmdpi.com The general approach involves:
Mapping the Potential Energy Surface (PES): The first step is to compute the PES for the reaction of interest using quantum mechanical methods, such as Density Functional Theory (DFT). This map details the energy of the system as a function of the positions of its atoms.
Locating the Minimum Energy Path (MEP): The MEP is the path of steepest descent from the transition state to the reactants and products on the PES.
Calculating the Rate Constant: The CVT rate constant is then determined by finding the point along the MEP that represents the highest free energy of activation. This location is the variational transition state.
For a hypothetical reaction involving this compound, such as its formation or oxidation, CVT would be employed to predict the rate of the reaction across a range of temperatures. For instance, in studies of PCN formation from 3-chlorophenol (B135607), pathways leading to monochlorinated naphthalenes (MCNs) have been investigated, with calculations showing that pathways involving the elimination of a chlorine atom are often favored. mdpi.comnih.gov
Small Curvature Tunneling (SCT) Contributions
The SCT method calculates a transmission coefficient that corrects the CVT rate constant for tunneling effects. It is particularly effective for reactions where the reaction path does not have sharp turns. umn.edu In studies on the formation of PCNs, the inclusion of SCT contributions has been shown to be crucial for accurate rate constant determination, especially in the temperature range of 600–1200 K, which is relevant to combustion processes. mdpi.commdpi.comgrafiati.comnih.gov For reactions involving this compound, particularly hydrogen abstraction or other reactions with significant energy barriers, the SCT correction would be essential for obtaining accurate kinetic data. The Arrhenius plots for such reactions would likely show non-linear behavior at lower temperatures, a hallmark of tunneling. researchgate.net
| Method | Description | Application to this compound |
|---|---|---|
| Canonical Variational Transition-State Theory (CVT) | A method that variationally locates the transition state to minimize the calculated rate constant at a given temperature. iupac.orgscispace.com | Would be used to calculate the rate constants for formation and degradation reactions. |
| Small Curvature Tunneling (SCT) | Calculates a transmission coefficient to correct the CVT rate constant for quantum tunneling effects, especially important at lower temperatures. umn.edu | Essential for accurately predicting reaction rates where tunneling is significant, such as hydrogen abstraction. |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this computational technique is highly applicable for studying its behavior. MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic properties of a system.
For a molecule like this compound, MD simulations could be employed to:
Study Interactions with Biological Molecules: MD simulations can model the interaction of this compound with biological receptors, such as the aryl hydrocarbon receptor (AhR), to which many halogenated aromatic hydrocarbons bind. This can help in understanding its toxicological mechanism.
Predict Physical Properties: Simulations can be used to predict bulk properties like density, viscosity, and diffusion coefficients in different media.
Investigate Environmental Fate: MD can be used to study the partitioning of this compound between different environmental compartments, such as water and organic matter, and its adsorption to soil and sediment particles.
For example, MD simulations have been used to study the structure of liquid 1-methylnaphthalene (B46632), providing details about molecular arrangement and packing. icm.edu.pl Similar studies on this compound would elucidate how the addition of a chlorine atom affects its condensed-phase structure and dynamics.
Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a compound with its biological activity or physical properties. These models are invaluable for predicting the behavior of un-tested chemicals and for prioritizing compounds for further experimental investigation.
For this compound, QSAR and QSPR models could be developed to predict a range of endpoints, including:
Toxicity: By comparing it to a dataset of related compounds with known toxicities, a QSAR model could estimate the potential toxicity of this compound.
Bioaccumulation Potential: The octanol-water partition coefficient (logP), a key parameter for assessing bioaccumulation, can be predicted using QSPR models. The presence of the chlorine and methyl groups will influence the hydrophobicity of the molecule.
Studies on other chlorinated naphthalenes have shown that the number and position of chlorine atoms significantly impact their properties and biological activities. iapchem.orgmdpi.com For this compound, the interplay between the electron-withdrawing chlorine atom and the electron-donating methyl group would be a key determinant of its electronic structure and, consequently, its reactivity and properties.
| Structural Feature | Predicted Influence | Relevant Computational Approach |
|---|---|---|
| Chlorine atom at C-3 | Increases molecular weight, alters electronic distribution (electron-withdrawing), and influences hydrophobicity. | QSPR, DFT for electronic properties. |
| Methyl group at C-1 | Increases hydrophobicity and can influence steric interactions. | QSPR, Molecular Dynamics. |
| Naphthalene core | Provides a planar, aromatic system that can engage in π-π stacking and interact with biological receptors. | Molecular Docking, MD simulations. |
Advanced Applications and Research Frontiers of 3 Chloro 1 Methylnaphthalene Derivatives
Intermediate in Complex Organic Synthesis
The unique structure of 3-chloro-1-methylnaphthalene derivatives makes them valuable intermediates for the synthesis of intricate molecular architectures. The chlorine atom serves as a key synthetic handle, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.
The construction of complex polycyclic aromatic compounds, many of which are found in natural products, often relies on the stepwise annulation of aromatic rings. Halogenated naphthalene (B1677914) derivatives are pivotal starting materials in this context. The chlorine atom on a this compound core can be readily transformed through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new ring systems or functional groups. researchgate.net
Research has demonstrated that palladium catalysis can be employed for the C-H halogenation of naphthaldehydes, and these halogenated products serve as key building blocks for accessing polycyclic natural product skeletons. researchgate.net The use of a pre-halogenated starting material like a this compound derivative can circumvent the need for a separate C-H activation step, offering a more direct route to functionalization. For instance, palladium-catalyzed annulation reactions of arylalkynes are a known method for creating polysubstituted naphthalenes and other polycyclic systems. researchgate.net Furthermore, methods have been developed for the synthesis of polycyclic arenes from 2-alkenylphenyl ketones and aldehydes, showcasing the modular assembly of complex aromatic structures from simpler, functionalized precursors. thieme-connect.com The strategic placement of the chloro- and methyl- groups on the naphthalene scaffold can influence the regioselectivity of these annulation reactions, guiding the formation of specific isomers required for the total synthesis of a target natural product.
Axially chiral biaryl compounds, including those with a naphthalene core, are significant targets in asymmetric synthesis due to their application as chiral ligands and catalysts. The synthesis of these molecules in an enantiomerically pure form is a considerable challenge. Functionalized naphthalenes serve as critical precursors in these synthetic routes.
Palladium-catalyzed reactions have been developed for the nucleophilic dearomatization of chloromethyl naphthalene derivatives. acs.org This process proceeds through an η3-benzylpalladium intermediate and transforms the flat, aromatic naphthalene system into a three-dimensional, functionalized alicyclic compound, effectively creating stereocenters. acs.org While this example involves a chloromethyl group, the principle of using a halogenated naphthalene to initiate a stereoselective transformation is broadly applicable. The chlorine atom in a this compound derivative can be used to form an organometallic species that then undergoes an asymmetric coupling or addition reaction. The development of rhodium-catalyzed coupling reactions of arylboronic acids with alkynes also provides a pathway to highly substituted, and potentially chiral, naphthalene derivatives. thieme-connect.com Such strategies are crucial for accessing enantiopure building blocks that are essential for the synthesis of bioactive molecules and advanced materials.
Building Blocks for Polycyclic Natural Product Skeletons
Material Science Applications
The rigid, planar, and π-conjugated nature of the naphthalene core makes its derivatives prime candidates for applications in material science, particularly in the field of organic electronics. By modifying the naphthalene core with substituents like chloro- and methyl- groups, researchers can fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the solid-state packing of the molecules. acs.orgresearchgate.net
Naphthalene derivatives, especially Naphthalene Tetracarboxylic Diimides (NDIs), are a prominent class of n-type organic semiconductors. spiedigitallibrary.orgaip.org These materials are essential for creating organic electronic devices. The synthesis of these high-performance semiconductors often begins with simpler, functionalized naphthalenes. Core substitution with electron-withdrawing groups, such as chlorine, is a key strategy to lower the LUMO energy level, which facilitates electron injection and enhances the air stability of the resulting devices. acs.org
Organic thin-film transistors (OTFTs) are fundamental components for next-generation electronics like flexible displays and sensors. aip.org Naphthalene derivatives have been extensively investigated for use as the active semiconductor layer in OTFTs.
Specifically, core-dichlorinated naphthalene diimides have demonstrated excellent performance as n-channel semiconductors. spiedigitallibrary.orgspiedigitallibrary.org When integrated into a top-gate OTFT architecture, these materials have achieved high electron mobilities. The device structure typically consists of a silicon wafer substrate, an aluminum gate electrode, a multi-layer gate dielectric (e.g., AlOx/SAM or SiO2/AlOx/SAM), a vacuum-deposited layer of the naphthalene derivative, and gold source/drain contacts. spiedigitallibrary.org Research has shown that the performance of these transistors is highly dependent on the specific molecular structure and the device architecture, particularly the gate dielectric thickness. spiedigitallibrary.org
| Naphthalene Derivative Type | Gate Dielectric | Electron Mobility (μe) [cm²/Vs] | On/Off Current Ratio | Reference |
|---|---|---|---|---|
| Core-Dichlorinated NDI | 110 nm (SiO₂/AlOₓ/SAM) | 1.3 | 10⁷ | spiedigitallibrary.orgspiedigitallibrary.org |
| Core-Dichlorinated NDI | 5.7 nm (AlOₓ/SAM) | 0.4 | 10⁵ | spiedigitallibrary.orgspiedigitallibrary.org |
Ambipolar field-effect transistors, which can conduct both electrons (n-channel) and holes (p-channel), are highly desirable for fabricating complex integrated circuits like complementary inverters with reduced complexity. rsc.org Naphthalene derivatives have been central to the development of ambipolar devices.
One successful strategy involves creating a two-component heterojunction, where a p-type naphthalene derivative is paired with an n-type material. rsc.orgrsc.org In one such approach, a series of naphthalene derivatives were synthesized and combined with copper hexadecafluorophthalocyanine (F16CuPc), a known n-type semiconductor, to fabricate ambipolar transistors. researchgate.netrsc.orgrsc.org These devices, prepared by vacuum evaporation onto a modified silicon wafer, demonstrated ambipolar behavior with the ability to tune performance based on the device configuration. researchgate.netrsc.org Another approach involves blending a donor-like naphthalene derivative with an acceptor-like one to create a bulk heterojunction active layer. For example, blending a naphthalene diimide derivative with four amino groups (4NH2-NDI) with N,N-dihexyl naphthalene diimide (DHNDI) resulted in ambipolar transport. researchgate.net
| Naphthalene System | Configuration | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Reference |
|---|---|---|---|---|
| Naphthalene Derivative / F₁₆CuPc | Two-Component Bilayer | up to 0.73 | - | rsc.orgrsc.org |
| 4NH₂-NDI / DHNDI Blend (1:3) | Blended Thin Film | 0.01 | 0.001 | researchgate.net |
Development of Thin-Film Transistors
Functional Naphthalene Diimides (NDIs) for Advanced Materials
Naphthalene Diimides (NDIs) are a class of planar, chemically robust, and electron-deficient aromatic compounds. acs.org Their core structure, derived from 1,4,5,8-naphthalenetetracarboxylic dianhydride, can be functionalized at two key locations: the imide nitrogens and the aromatic core (positions 2, 3, 6, and 7). acs.orgemu.edu.tr While modifications at the imide positions primarily influence solubility and packing, substitutions on the naphthalene core dramatically alter the electronic and photophysical properties. acs.orgswinburne.edu.au
The synthesis of these advanced core-substituted NDIs (cNDIs) often begins with halogenated precursors, such as 2,6-dibromo- or 2,3,6,7-tetrabromo-naphthalene dianhydride. swinburne.edu.aunih.gov These intermediates allow for the introduction of various functional groups onto the NDI core through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction). swinburne.edu.aursc.org This core functionalization with electron-donating groups (e.g., amines, alkoxides) or electron-withdrawing groups (e.g., cyano) creates "push-pull" systems, leading to materials with tunable colors, high fluorescence quantum yields, and tailored redox potentials. acs.orgunige.ch These properties make cNDIs highly versatile for a range of advanced material applications.
Supramolecular Chemistry and Host-Guest Complexes
The planar and electron-deficient nature of the NDI core makes it an exceptional building block for supramolecular chemistry. NDIs have a strong tendency to engage in π-π stacking interactions, forming well-ordered, self-assembled structures like nanotubes and molecular wires. acs.org This self-assembly is crucial for creating functional materials where molecular organization dictates bulk properties.
In host-guest chemistry, the electron-poor cavity of NDI-based macrocycles can encapsulate electron-rich guest molecules. This interaction forms charge-transfer complexes, which often exhibit unique optical properties. acs.org These host-guest systems are fundamental to the construction of molecular machinery, such as catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle), which can function as molecular switches.
| NDI-based Supramolecular Assembly | Key Interaction | Resulting Structure/Application |
| Self-Assembly | π-π stacking, Hydrogen bonding | Nanotubes, Molecular Wires, Organogels |
| Host-Guest Complexes | Charge-Transfer, Electrostatic | Catenanes, Rotaxanes, Molecular Sensors |
| DNA Intercalation | Intercalation into DNA base pairs | Biological probes and therapeutic agents |
Sensors and Molecular Switching Devices
The sensitivity of NDI derivatives' optical and electronic properties to their environment makes them excellent candidates for chemical sensors. For instance, cNDIs have been developed as fluorescent sensors for pH and specific anions like fluoride. unige.ch The binding of an analyte to a receptor unit attached to the NDI core can modulate the charge transfer characteristics, resulting in a detectable change in color (colorimetric) or fluorescence (fluorometric).
Furthermore, NDI-based systems, particularly rotaxanes, are at the forefront of molecular switch development. An external stimulus, such as a change in pH, light, or redox potential, can induce the movement of the macrocyclic NDI ring along the molecular axle. This mechanical motion at the molecular level can switch the properties of the system, mimicking the function of macroscopic switches and holding promise for molecular electronics and memory devices.
Role in Artificial Photosynthesis and Solar Cell Technology
In the quest for renewable energy, NDI derivatives play a significant role in artificial photosynthesis and solar cell technology. Their strong electron-accepting nature and tunable energy levels are critical for mimicking the charge separation processes that occur in natural photosynthesis. nih.gov In artificial photosynthetic systems, cNDIs can function as electron acceptors in donor-acceptor dyads or triads, facilitating efficient photoinduced electron transfer and generating long-lived charge-separated states. wikipedia.org
In the realm of photovoltaics, NDIs are prominent as n-type (electron-transporting) materials in organic solar cells. swinburne.edu.au Their high electron affinity and ability to form ordered π-stacked structures facilitate efficient electron transport, a key factor for high-performance devices. The chemical stability and processability of NDI derivatives further enhance their suitability as non-fullerene acceptors, a rapidly advancing area of organic photovoltaic research.
Development of Advanced Probes and Imaging Agents
The unique photophysical properties of naphthalene derivatives, especially their high fluorescence quantum yields and environmental sensitivity, have led to their development as advanced molecular probes. These probes are designed to detect specific biological molecules or report on local environments within cells and tissues.
Two-Photon Absorbing Probes for Fluorescence Imaging
Two-photon microscopy is a powerful imaging technique that allows for deep-tissue imaging with reduced photodamage and background fluorescence. rsc.org This requires probes with a high two-photon absorption (TPA) cross-section. Naphthalene-based fluorophores, particularly those with a dipolar donor-π-acceptor (D-π-A) structure, have emerged as an excellent platform for designing TPA probes. rsc.orgnih.gov
By functionalizing the naphthalene scaffold, researchers can create probes that exhibit significant changes in their fluorescence upon binding to specific targets or changes in their environment, such as pH. thno.orgbeilstein-journals.org For example, probes have been synthesized where the TPA properties are "switched on" or shifted in the presence of biologically important species like glutathione (B108866) or specific metal ions. These advanced probes enable the visualization of complex biological processes in real-time and in three dimensions. thno.org
| Naphthalene-based Probe Type | Design Principle | Application | TPA Cross-Section (σ) Example |
| Mitochondria-targeting Probe | Naphthylenedi-ethenediyl core | Live mitochondria imaging | ~712 GM |
| pH-sensing Probe | Donor-Acceptor Naphthalene | Intracellular pH monitoring | Varies with pH |
| Thiophenol-detecting Probe | D-π-A Naphthalene structure | Detection of thiophenols in cells | Not specified |
GM (Goppert-Mayer unit): 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ oup.com
Role in Industrial Organic Chemistry Research (focused on synthesis and new processes)
The industrial synthesis of NDI derivatives relies on scalable and efficient chemical processes. The primary starting material is 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), which is typically produced through the oxidation of pyrene. wikipedia.org The condensation of NTDA with primary amines is a straightforward method to produce symmetrically substituted NDIs. lmaleidykla.ltmdpi.com
Research in industrial organic chemistry focuses on developing new synthetic routes to core-substituted NDIs that are more efficient and environmentally benign. A key strategy involves the bromination or chlorination of NTDA to create halogenated intermediates. swinburne.edu.auunige.chnih.gov These intermediates are versatile platforms for introducing a wide array of functionalities via modern cross-coupling reactions. For example, Suzuki and Stille couplings are widely used to form new carbon-carbon bonds on the NDI core, allowing for the attachment of various aryl groups. rsc.orgnih.gov
Furthermore, compounds like this compound serve as important intermediates for a variety of other industrial chemicals. The development of new catalytic processes for the functionalization of such substituted naphthalenes is an active area of research, aiming to create novel building blocks for pharmaceuticals, agrochemicals, and high-performance materials. thieme-connect.comresearchgate.netacs.org
Conclusion and Future Research Directions
Current Challenges in 3-Chloro-1-methylnaphthalene Chemistry
The primary challenge in the chemistry of this compound lies in achieving regioselective synthesis. Direct chlorination of 1-methylnaphthalene (B46632) tends to yield a mixture of isomers, making the isolation of the pure 3-chloro isomer difficult. The methyl group at the 1-position activates the naphthalene (B1677914) ring for electrophilic substitution, but directing the chlorine to the meta-position (position 3) requires precise control over reaction conditions to overcome the directing effects to ortho and para positions. Furthermore, the synthesis of polysubstituted naphthalenes in general is often complicated by the difficulty of controlling regiochemistry in conventional electrophilic aromatic substitution reactions. researchgate.net
Another significant challenge is the limited understanding of its toxicological profile and environmental fate. Like other PCNs, this compound is suspected to be a persistent organic pollutant (POP) that can bioaccumulate in the environment. lsrca.on.caisotope.com However, congener-specific data on its persistence, toxicity, and degradation pathways are scarce.
Emerging Synthetic Strategies and Catalytic Innovations
To address the challenge of regioselectivity, researchers are exploring novel synthetic strategies. Transition-metal-catalyzed cross-coupling reactions offer a promising alternative to direct chlorination. researchgate.net For instance, methods involving palladium, copper, and other transition metals are being developed to construct the substituted naphthalene skeleton with greater control. researchgate.net The use of directing groups in C-H functionalization reactions is another innovative approach to achieve site-selective chlorination. researchgate.net
Catalytic innovations are also at the forefront of producing this compound and its derivatives more efficiently and sustainably. The development of robust and well-defined catalysts, such as those used in ring-opening metathesis polymerization, provides a template for creating initiators for specific chlorination reactions. sigmaaldrich.com Furthermore, the use of phase-transfer catalysts, like quaternary ammonium (B1175870) salts in conjunction with non-cationic surfactants, has shown to improve reaction yields and reduce waste in the synthesis of related compounds like 1-chloromethyl naphthalene. google.com The exploration of metal-free catalytic systems is also gaining traction, offering a greener alternative to traditional metal-based catalysts. rsc.org
Unexplored Reaction Pathways and Mechanistic Insights
The reactivity of this compound beyond simple substitution reactions remains largely unexplored. Investigating its participation in more complex transformations, such as multicomponent reactions (MCRs), could lead to the discovery of novel molecular frameworks. rsc.org MCRs offer advantages like high atom economy, reduced reaction times, and the ability to generate diverse libraries of compounds. rsc.orgacs.org
Gaining deeper mechanistic insights into both its formation and subsequent reactions is crucial. For example, understanding the precise role of steric and electronic effects of the methyl group during chlorination can inform the design of more selective synthetic protocols. Mechanistic studies on the dearomatization of related chloromethyl naphthalene derivatives have revealed the involvement of η3-benzylpalladium intermediates, suggesting that similar complex pathways may be accessible for this compound. acs.org Detailed mechanistic investigations, including kinetic studies and the identification of reaction intermediates, will be essential for optimizing existing reactions and discovering new ones. nih.govacs.org
Potential for Novel Advanced Materials Development
Chlorinated naphthalenes have historically been used in various industrial applications, including as dielectrics, flame retardants, and in the formulation of dyes and pigments. lsrca.on.cainchem.org The unique combination of a chlorine atom and a methyl group on the naphthalene core of this compound could impart specific properties to polymers and other materials. Its derivatives could be investigated as monomers for specialty polymers with enhanced thermal stability or specific optical properties. The reactivity of the chloro and methyl groups allows for further functionalization, opening possibilities for creating advanced materials with tailored electronic or photophysical characteristics.
Environmental Remediation and Sustainable Synthesis Research
Given the environmental concerns associated with PCNs, research into the remediation of sites contaminated with these compounds is critical. lsrca.on.canih.gov Studies on the biodegradation of 1-methylnaphthalene show that microorganisms can degrade it through ring hydroxylation or methyl group hydroxylation. ethz.ch Investigating the microbial degradation pathways of this compound is a key area for future research. This could lead to the development of bioremediation strategies for contaminated soil and water. nih.gov
In parallel, developing sustainable and green synthetic routes to this compound and other PCNs is a priority. This includes the use of less hazardous reagents, milder reaction conditions, and solvents with a lower environmental impact, such as water. acs.orgprimescholars.com The principles of green chemistry should guide future synthetic efforts to minimize the environmental footprint of producing and using these compounds. unimi.it
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches holds immense potential for advancing the chemistry of this compound. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, transition state energies, and the regioselectivity of chlorination reactions. bohrium.com Computational modeling can also help in understanding the electronic structure and predicting the physicochemical properties of the molecule, which are crucial for assessing its environmental behavior and potential applications.
Experimental validation of computational predictions is essential. Techniques like high-resolution capillary gas chromatography and mass spectrometry are vital for the congener-specific analysis of reaction products and environmental samples. inchem.orgwho.int X-ray diffraction studies can provide precise information on the molecular structure. icm.edu.pl The integration of these advanced analytical techniques with computational modeling will provide a comprehensive understanding of this compound, from its fundamental chemical behavior to its environmental impact and potential for new technologies.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing 3-Chloro-1-methylnaphthalene in laboratory settings?
- Answer: Synthesis typically involves electrophilic substitution reactions on naphthalene derivatives, using methylating agents (e.g., methyl chloride) and chlorination reagents (e.g., Cl₂/FeCl₃). Characterization employs gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Environmental monitoring data from air/water matrices (via HPLC or GC-ECD) can validate degradation pathways .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for aqueous samples. For trace analysis, gas chromatography coupled with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) improves sensitivity. NIST-standardized mass spectral libraries ensure accurate peak identification .
Q. How should researchers design in vitro toxicity studies for this compound?
- Answer: Use human cell lines (e.g., HepG2 for hepatic toxicity or BEAS-2B for respiratory effects) exposed to concentrations ranging from 1 µM to 100 µM. Measure biomarkers like reactive oxygen species (ROS), glutathione depletion, and cytokine release. Include positive controls (e.g., naphthalene) and validate findings with animal models (e.g., murine inhalation studies) .
Advanced Research Questions
Q. How can conflicting data on the metabolic pathways of this compound be resolved?
- Answer: Discrepancies often arise from interspecies variability (e.g., CYP450 isoforms in humans vs. rodents). Use isotopic labeling (¹⁴C or deuterated analogs) to track metabolite formation. Combine in vitro microsomal assays with in vivo pharmacokinetic modeling. Cross-reference results with databases like TOXCENTER to identify gaps in cytochrome P450-mediated oxidation .
Q. What strategies mitigate risk of bias in mechanistic studies of this compound-induced carcinogenicity?
- Answer: Follow systematic review frameworks (e.g., ATSDR’s risk-of-bias criteria):
- Randomization: Ensure dose groups are randomized and blinded.
- Confounding factors: Control for age, sex, and genetic background in animal models.
- Outcome reporting: Adhere to ARRIVE guidelines for transparent data reporting.
Refer to Table C-7 (risk-of-bias questionnaires) to evaluate study validity .
Q. How does the environmental fate of this compound differ in aerobic vs. anaerobic conditions?
- Answer: Under aerobic conditions, microbial degradation via Pseudomonas spp. dominates, producing chlorinated diols. Anaerobic environments favor reductive dechlorination, yielding 1-methylnaphthalene as a terminal product. Use soil/water microcosm experiments with LC-MS to track intermediates. Compare half-lives (t₁/₂) using first-order kinetics models .
Q. What computational models predict the binding affinity of this compound to aryl hydrocarbon receptor (AhR)?
- Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess ligand-receptor interactions. Parameterize force fields using quantum mechanical calculations (DFT/B3LYP). Validate predictions with in vitro luciferase reporter assays measuring AhR activation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LC₅₀ values for this compound across studies?
- Answer: Re-evaluate experimental conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
